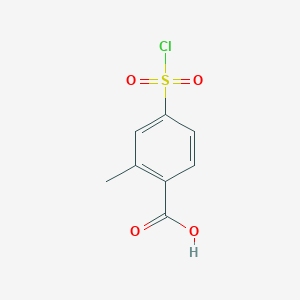

4-(Chlorosulfonyl)-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chlorosulfonyl)-2-methylbenzoic acid is a chemical reagent used in catalyzing living radical polymerizations, in the preparation of polymer bound transfer hydrogenation catalyst, and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .

Synthesis Analysis

The synthesis of this compound involves heating a mixture to 40°C for 2 hours. The reaction mixture is then poured into ice water, filtered, and dried to afford the product .Molecular Structure Analysis

The molecular formula of this compound is C7H5ClO4S. It has an average mass of 220.630 Da and a monoisotopic mass of 219.959702 Da .Chemical Reactions Analysis

This compound has been used in the preparation of polymer bound transfer hydrogenation catalyst . It has also been used as a reagent in the sulfonation of γ-cyclodextrin .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 220.63 g/mol . It is also water-reactive and produces flammable gases on contact with water .Applications De Recherche Scientifique

Synthesis Efficiency

- A study by Yu et al. (2016) demonstrated an efficient synthesis process for a related compound, methyl 2-(chlorosulfonyl)benzoate, highlighting the potential of 4-(Chlorosulfonyl)-2-methylbenzoic acid in inhibiting side reactions in chemical synthesis.

Solubility Research

- Research on the solubility of similar compounds, like 4-methylbenzoic acid, in various solvents was conducted by Li et al. (2001) and Hu et al. (2014). These studies are relevant for understanding the behavior of this compound in various environments.

Photocatalytic Applications

- The study of photocatalytic degradation involving compounds like 4-methylbenzoic acid was explored by Khodami & Nezamzadeh-Ejhieh (2015), suggesting potential applications for this compound in environmental remediation.

Chemical Interaction Studies

- The study of chemical interactions and properties of compounds similar to this compound was undertaken by Kumar et al. (2014) and Yang et al. (2017). These studies provide insights into the molecular structure and thermodynamic behavior.

Doping in Polyaniline

- Polyaniline doping using substituted benzoic acids, which could include compounds like this compound, was researched by Amarnath & Palaniappan (2005), indicating its utility in conductive material development.

Molecular Structure Analysis

- The molecular structure of related compounds has been analyzed in studies like Ashfaq et al. (2020) and Wang et al. (2018), which could provide a framework for understanding the structure and properties of this compound.

Mécanisme D'action

Mode of Action

The mode of action of 4-(Chlorosulfonyl)-2-methylbenzoic acid involves the chlorosulfonation of benzene The benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HClThen, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .

Biochemical Pathways

Sulfonation, a process involved in the compound’s mode of action, is a bimolecular electrophilic substitution reaction . This process can affect various biochemical pathways depending on the specific targets of the compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is moisture sensitive , which means its stability and reactivity could be affected by humidity levels. Furthermore, the compound is classified as corrosive , indicating that it could cause severe skin burns and eye damage, which may influence its handling and use in certain environments.

Safety and Hazards

This compound is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1). It causes severe skin burns and eye damage. It is recommended to avoid breathing its dusts or mists, and to wear protective gloves, clothing, and eye/face protection. In case of contact, it is advised to wash off with soap and plenty of water .

Propriétés

IUPAC Name |

4-chlorosulfonyl-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYWJTOQXXHMCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

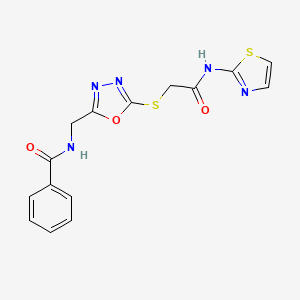

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)

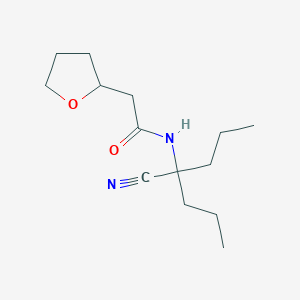

![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920279.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2920283.png)

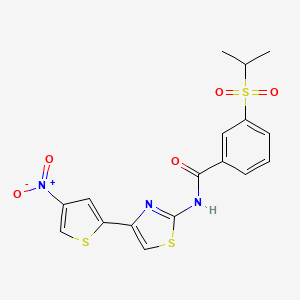

![2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2920284.png)

![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)